1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione
Description
1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C21H19ClN2O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-7-5-15(6-8-16)13-24-14-18(17-3-1-2-4-19(17)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2 |
InChI Key |
QOPLNVHSIJKXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular signaling pathways. The chlorophenyl and morpholine groups can enhance the compound’s binding affinity and specificity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
1-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE is unique due to the combination of the indole ring with the chlorophenyl and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
